Zidebactam is a novel bicyclo-acyl hydrazide β-lactam enhancer antibiotic derived from the diazabicyclooctane (DBO) scaffold. [, ] It is not a β-lactam antibiotic itself, but enhances the activity of β-lactam antibiotics, such as Cefepime. [, , , , ] Zidebactam is being investigated for its potential to combat multidrug-resistant Gram-negative bacterial infections, which pose a significant threat to human health. [, , ]
Optimization of DBO Derivatives: Exploring structural modifications to the DBO scaffold could lead to the development of even more potent and broad-spectrum β-lactam enhancers. [, ]
Expanding Clinical Applications: Further clinical trials are necessary to evaluate the efficacy and safety of Zidebactam in various infectious disease scenarios. [, , ]
Combating Emerging Resistance Mechanisms: As bacteria continue to evolve new resistance mechanisms, it is crucial to investigate Zidebactam's ability to overcome these challenges and to develop strategies to mitigate resistance development. [, ]
Combination Therapies: Exploring synergistic combinations of Zidebactam with other antibiotics or antimicrobial agents could offer promising therapeutic avenues for treating complex and multidrug-resistant infections. [, , ]
The synthesis of zidebactam involves a convergent strategy that includes several key steps:
The empirical formula for zidebactam is , with single crystal X-ray analysis confirming its stereochemical configuration .
Zidebactam features a unique bicyclic structure that is critical for its function as a β-lactam enhancer. The molecular structure includes:
The detailed structure can be represented as follows:
Zidebactam participates in several important chemical reactions that contribute to its mechanism of action:
The mechanism of action of zidebactam involves:
Zidebactam exhibits several notable physical and chemical properties:
Zidebactam has significant scientific uses primarily in the field of infectious disease treatment:
Zidebactam (molecular formula: C₁₃H₂₁N₅O₇S; molecular weight: 391.40 g/mol) features a bicyclic core structure characterized by a 6-alkylidene-2-substituted-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-7-one scaffold with a hydrazide side chain at position C2 [5] [7]. The sulfate group at the N6 position enhances solubility and mimics the C3/C4 carboxylate of β-lactams, facilitating interaction with the active site of β-lactamases [9]. Crucially, zidebactam lacks a traditional β-lactam ring, rendering it intrinsically resistant to hydrolysis by both serine- and metallo-β-lactamases [8] [10].
The molecule exhibits stereospecificity with (2S,5R) configuration in the bicyclic core and (3R) configuration in the piperidine-carbonyl side chain, which is essential for optimal binding to PBP2 and β-lactamases [5] [7]. Biochemically, zidebactam inhibits class A (including ESBLs and KPCs), class C (AmpC), and some class D (OXA-48-like) β-lactamases through reversible covalent bonding [2] [8]. Its inhibition constant (Ki) against Pseudomonas aeruginosa PBP2 is 0.26 μg/mL, demonstrating high-affinity binding that disrupts cell wall synthesis [5] [10]. This PBP2 inhibition induces spherical cell morphology and enhances the bactericidal effects of PBP3-targeting β-lactams like cefepime [4] [10].
Target | Inhibition Constant (Ki) | Biological Consequence | Spectrum Coverage |
---|---|---|---|
P. aeruginosa PBP2 | 0.26 μg/mL [5] | Disrupted cell division; spherical morphology | Gram-negative bacteria |
Class A β-lactamases (KPC) | <0.5 μM [8] | Protection of partner β-lactams from hydrolysis | KPC, ESBLs |
Class C β-lactamases (AmpC) | 0.1–0.8 μM [8] | Restoration of β-lactam activity against AmpC producers | Enterobacter spp., P. aeruginosa PDC |
Class D β-lactamases (OXA) | 2–16 μM [2] | Variable inhibition of OXA-48-like enzymes | OXA-48-producing Enterobacterales |
Zidebactam belongs to the diazabicyclooctane (DBO) pharmacophore family, characterized by a bicyclic [3.2.1] diazabicyclooctane core structure shared with avibactam, relebactam, and nacubactam [2] [9]. Unlike these analogues, zidebactam incorporates a unique acyl hydrazide side chain at position C2, which enhances its PBP2 binding affinity and distinguishes its spectrum of activity [5] [10]. While avibactam and relebactam function primarily as β-lactamase inhibitors with minimal intrinsic antibacterial activity, zidebactam exhibits direct bactericidal effects against Enterobacteriaceae and P. aeruginosa due to its potent PBP2 inhibition (MIC₅₀: 0.12–0.5 mg/L for Escherichia coli) [8] [10].
Comparative studies reveal zidebactam's superior activity against Pseudomonas aeruginosa isolates expressing metallo-β-lactamases (MBLs). Where avibactam and taniborbactam show limited efficacy against MBL producers, zidebactam maintains MIC values of 4–16 mg/L against VIM- and IMP-expressing strains due to its β-lactamase-independent enhancer mechanism [6] [10]. Similarly, zidebactam demonstrates enhanced synergy with β-lactams against carbapenem-resistant Acinetobacter baumannii compared to sulbactam-based combinations, reducing MICs of cefepime by 128-fold [2] [8].
Compound | C2 Side Chain | Primary Mechanism | PBP2 Binding IC50 | Spectrum Against MBL Producers | Intrinsic Antibacterial Activity |
---|---|---|---|---|---|
Zidebactam | Acyl hydrazide | β-lactamase inhibition + PBP2 binding | 0.26 μg/mL [5] | MIC₉₀: 16 mg/L (with cefepime) [10] | MIC₅₀: 0.12–0.5 mg/L (Enterobacteriaceae) |
Avibactam | Carboxyamide | β-lactamase inhibition | >32 μg/mL [9] | Inactive [3] | Negligible |
Relebactam | Piperidine carbamate | β-lactamase inhibition | >32 μg/mL [9] | Inactive [3] | Negligible |
Nacubactam | Ureido | β-lactamase inhibition + weak PBP2 binding | ~5 μg/mL [2] | Limited activity [3] | Moderate (MIC₅₀: 2–8 mg/L) |
The discovery of zidebactam emerged from systematic structure-activity relationship (SAR) studies on the DBO scaffold aimed at optimizing PBP2 binding while retaining β-lactamase inhibition [8] [10]. Early DBO compounds like avibactam demonstrated potent serine-β-lactamase inhibition but lacked meaningful activity against MBLs or Acinetobacter baumannii. Researchers hypothesized that incorporating PBP2 affinity could circumvent β-lactamase-mediated resistance through target-based synergy [6] [10]. Molecular modeling identified the C2 position of the DBO core as amenable to modifications enhancing PBP interactions, leading to the synthesis of acyl hydrazide derivatives [5] [10]. Among these, zidebactam exhibited optimal pharmacokinetic compatibility with cefepime, including similar plasma half-lives (~1.8 hours) and renal excretion profiles [2] [4].
The β-lactam enhancer mechanism represents a paradigm shift from conventional β-lactam/β-lactamase inhibitor combinations. Traditional inhibitors (e.g., clavulanate, tazobactam) function defensively by protecting partner β-lactams from enzymatic degradation. In contrast, zidebactam adopts a dual offensive strategy: (1) β-lactamase inhibition preserves cefepime's activity, and (2) PBP2 binding induces lethal cell wall defects that synergize with PBP3 inhibition by cefepime [4] [10]. This synergy lowers the pharmacodynamic threshold for cefepime's efficacy—while cefepime alone requires 47–68% free drug time above MIC (fT > MIC) for bactericidal effects, the addition of zidebactam reduces this requirement to 8–16% fT > MIC in lung infection models [10]. This enhancer effect enables activity against isolates with cefepime/zidebactam MICs up to 32 mg/L, including strains co-expressing metallo-β-lactamases and altered PBPs [4] [10].
The rational design of zidebactam specifically addresses the limitations of contemporary β-lactamase inhibitors against evolving resistance mechanisms. For instance, in a challenge panel of 108 MDR Pseudomonas aeruginosa isolates expressing VIM-2, KPC-2, altered PBPs, and efflux pumps, cefepime/zidebactam achieved an MIC₉₀ of 16 mg/L, compared to MIC₉₀ values >128 mg/L for ceftazidime/avibactam, ceftolozane/tazobactam, and imipenem/relebactam [10]. This broad-spectrum activity stems from zidebactam's ability to simultaneously inhibit multiple resistance pathways, positioning it as a promising agent against WHO-priority pathogens.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7